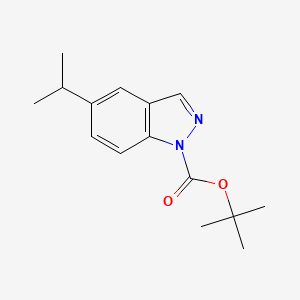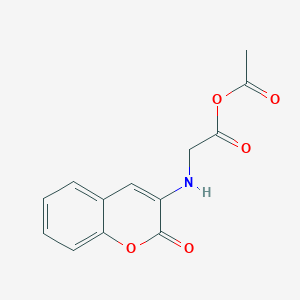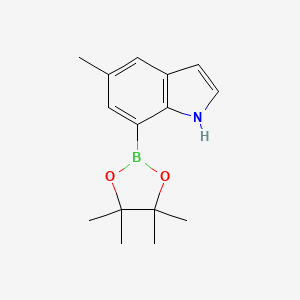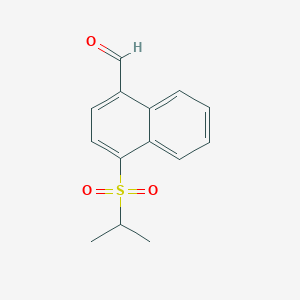
2-(1H-Indol-2-yl)quinazolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-Indol-2-yl)quinazolin-4(1H)-one is a heterocyclic compound that combines the structural features of indole and quinazolinone. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The indole and quinazolinone moieties are both known for their biological activities, making this compound a promising candidate for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Indol-2-yl)quinazolin-4(1H)-one typically involves the condensation of 2-aminobenzamide with an indole derivative. One common method is the reaction of 2-aminobenzamide with indole-2-carboxaldehyde in the presence of a suitable catalyst under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
2-(1H-Indol-2-yl)quinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the quinazolinone carbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with oxidized indole moieties.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
科学研究应用
2-(1H-Indol-2-yl)quinazolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
作用机制
The mechanism of action of 2-(1H-Indol-2-yl)quinazolin-4(1H)-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The indole moiety can engage in π-π stacking interactions, while the quinazolinone moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
2-(2’-Hydroxyphenyl)-4(3H)-quinazolinone: Known for its luminescent properties and applications in bioimaging.
2,3-Dihydroquinazolinones: Studied for their potential as enzyme inhibitors and anticancer agents.
Uniqueness
2-(1H-Indol-2-yl)quinazolin-4(1H)-one is unique due to the combination of indole and quinazolinone moieties, which endows it with a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various research applications.
属性
CAS 编号 |
69423-29-6 |
|---|---|
分子式 |
C16H11N3O |
分子量 |
261.28 g/mol |
IUPAC 名称 |
2-(1H-indol-2-yl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C16H11N3O/c20-16-11-6-2-4-8-13(11)18-15(19-16)14-9-10-5-1-3-7-12(10)17-14/h1-9,17H,(H,18,19,20) |
InChI 键 |
NOYLDBWRPNNZRK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=NC4=CC=CC=C4C(=O)N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4,6,7-Trimethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B11856202.png)
![1,3,4-Thiadiazol-2-amine, 5-[(2-naphthalenyloxy)methyl]-](/img/structure/B11856212.png)
![Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-methyl-](/img/structure/B11856220.png)

![3-(4-Chlorophenyl)-3-azaspiro[5.5]undecane](/img/structure/B11856225.png)




